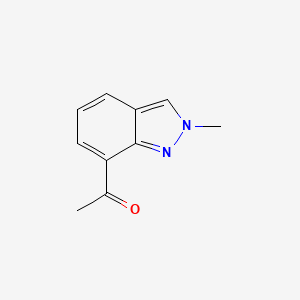

1-(2-Methyl-2H-indazol-7-yl)ethan-1-one

Description

Properties

IUPAC Name |

1-(2-methylindazol-7-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-7(13)9-5-3-4-8-6-12(2)11-10(8)9/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPNZBUHIUFAUGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC2=CN(N=C21)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101278380 | |

| Record name | Ethanone, 1-(2-methyl-2H-indazol-7-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101278380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159511-30-4 | |

| Record name | Ethanone, 1-(2-methyl-2H-indazol-7-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159511-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-(2-methyl-2H-indazol-7-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101278380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(2-Methyl-2H-indazol-7-yl)ethan-1-one CAS number 1159511-30-4

An In-Depth Technical Guide to 1-(2-Methyl-2H-indazol-7-yl)ethan-1-one (CAS 1159511-30-4): Synthesis, Characterization, and Application in Targeted Protein Degradation

Introduction

This compound is a substituted heterocyclic ketone built upon the 2H-indazole scaffold. The indazole nucleus, a fusion of benzene and pyrazole rings, exists in two primary tautomeric forms, 1H-indazole and 2H-indazole. While the 1H-tautomer is generally more thermodynamically stable, the 2H-indazole motif is a crucial pharmacophore present in numerous biologically active compounds and approved pharmaceuticals, including the anticancer agent niraparib.[1][2] This guide focuses on the 7-acetyl, N2-methylated isomer, a compound of significant interest in modern medicinal chemistry. Its designation as a "Protein Degrader Building Block" highlights its role as a key intermediate in the synthesis of advanced therapeutics, particularly Proteolysis-Targeting Chimeras (PROTACs). This document provides a comprehensive technical overview of its synthesis, detailed analytical characterization, and strategic application in the innovative field of Targeted Protein Degradation (TPD).

Physicochemical Properties

A summary of the core physicochemical properties for this compound is presented below.

| Property | Value |

| CAS Number | 1159511-30-4 |

| Molecular Formula | C₁₀H₁₀N₂O |

| Molecular Weight | 174.20 g/mol |

| Appearance | Off-white to yellow solid (predicted) |

| Solubility | Soluble in common organic solvents (e.g., DCM, MeOH, DMSO) |

| Class | Heterocyclic Ketone, Indazole Derivative |

Proposed Synthesis and Mechanistic Rationale

The synthesis of this compound is not extensively documented in peer-reviewed literature. However, a logical and efficient two-step synthetic pathway can be devised starting from the commercially available precursor, 1H-indazole-7-carbonitrile. This strategy involves a regioselective N-methylation followed by the conversion of the nitrile functionality into the target acetyl group.

Part 1: Regioselective N-Methylation of 1H-Indazole-7-carbonitrile

The alkylation of the indazole ring is a critical step where regioselectivity is a primary challenge, as reactions can yield a mixture of N1 and N2 isomers.[3][4] Achieving selectivity for the less stable 2H-indazole product often requires specific conditions that favor the kinetic product over the thermodynamic N1 isomer.

Experimental Protocol:

-

Reaction Setup: To a solution of 1H-indazole-7-carbonitrile (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add a suitable base like potassium carbonate (K₂CO₃, 1.5 eq).

-

Methylation: Cool the suspension to 0 °C and add a methylating agent, such as methyl iodide (CH₃I, 1.2 eq), dropwise.

-

Reaction Progression: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product, a mixture of N1 and N2 isomers, is then purified by column chromatography on silica gel to isolate the desired 2-Methyl-2H-indazole-7-carbonitrile.

Causality of Experimental Choices:

-

Base and Solvent: The choice of a base and solvent system is crucial for controlling regioselectivity. While many conditions produce mixtures, some protocols can favor the N2 isomer.[3][5] K₂CO₃ in DMF is a standard condition that, while often yielding mixtures, provides a reliable starting point for separation.

-

Separation: The polarity difference between the N1 and N2 isomers is typically sufficient to allow for effective separation via silica gel chromatography. Rigorous analytical confirmation of the correct isomer is paramount (see Characterization section).

Part 2: Conversion of Nitrile to Ketone via Grignard Reaction

The conversion of the nitrile group to a ketone is a classic and reliable transformation in organic synthesis. The reaction proceeds through nucleophilic addition of an organometallic reagent to the electrophilic carbon of the nitrile, forming an intermediate imine salt which is subsequently hydrolyzed to the ketone.[6]

Experimental Protocol:

-

Grignard Reagent Preparation/Use: In a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon), place a solution of 2-Methyl-2H-indazole-7-carbonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Nucleophilic Addition: Cool the solution to 0 °C and add a solution of methylmagnesium bromide (CH₃MgBr, ~1.5 eq, typically 3.0 M in diethyl ether) dropwise. The reaction is exothermic and should be controlled.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. The formation of the intermediate magnesium imine salt is typically rapid.

-

Hydrolysis and Isolation: Carefully quench the reaction by slowly adding it to a cold aqueous solution of a weak acid (e.g., saturated NH₄Cl or 1 M HCl). This step hydrolyzes the imine to the ketone. Extract the aqueous layer with ethyl acetate, combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purification: Purify the crude product by column chromatography to yield pure this compound.

Mechanism of Nitrile to Ketone Conversion: The Grignard reagent (CH₃MgBr) acts as a strong nucleophile, attacking the electrophilic carbon of the nitrile. The resulting imine anion is stabilized as a magnesium salt. Crucially, this intermediate does not react further with another equivalent of the Grignard reagent. Subsequent acidic workup protonates the nitrogen, leading to an iminium ion, which is then attacked by water and hydrolyzes to the final ketone product.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for distinguishing between N1 and N2 indazole isomers. [5][7][8] General Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquisition: Acquire ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC, NOESY) spectra on a 400 MHz or higher field spectrometer.

-

Data Processing: Process the data using appropriate software. Reference the spectra to the residual solvent peak or tetramethylsilane (TMS).

Predicted Spectroscopic Data:

| Analysis | Predicted Chemical Shifts (δ, ppm) and Features |

| ¹H NMR (400 MHz, CDCl₃) | ~8.10 (s, 1H, H-3), ~7.80 (d, 1H, H-6), ~7.65 (d, 1H, H-4), ~7.15 (t, 1H, H-5), ~4.20 (s, 3H, N-CH₃), ~2.70 (s, 3H, COCH₃) |

| ¹³C NMR (100 MHz, CDCl₃) | ~200.0 (C=O), ~148.0 (C-7a), ~135.0 (C-3), ~130.0 (C-6), ~128.0 (C-4), ~125.0 (C-7), ~122.0 (C-5), ~120.0 (C-3a), ~35.0 (N-CH₃), ~28.0 (COCH₃) |

Key Diagnostic Correlations for Isomer Assignment:

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive experiment. For the N2-isomer, a 3-bond correlation (³J) is expected between the N-methyl protons (~4.20 ppm) and the C-3 carbon (~135.0 ppm). This correlation would be absent in the N1-isomer. [5]* NOESY (Nuclear Overhauser Effect Spectroscopy): A through-space correlation should be observed between the N-methyl protons and the H-3 proton of the indazole ring, further confirming the N2 substitution pattern.

Infrared (IR) Spectroscopy

General Protocol: An IR spectrum can be obtained using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory for solid samples.

Predicted Characteristic Peaks:

-

~1680 cm⁻¹: A strong, sharp absorption corresponding to the carbonyl (C=O) stretch of the acetyl group. [9]* ~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~2950-2850 cm⁻¹: Aliphatic C-H stretching from the methyl groups.

-

~1600-1450 cm⁻¹: Aromatic C=C and C=N ring stretching vibrations.

Mass Spectrometry (MS)

General Protocol: High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is ideal for confirming the elemental composition.

Predicted Data:

-

Molecular Ion Peak (M+H)⁺: Expected at m/z = 175.0866 for the molecular formula C₁₀H₁₁N₂O⁺.

-

Fragmentation: Key fragmentation patterns would likely involve the loss of the acetyl group (M-43) or cleavage of the methyl group from the carbonyl.

Application in Drug Discovery: Targeted Protein Degradation (TPD)

The classification of this compound as a "Protein Degrader Building Block" firmly places it within the cutting-edge field of Targeted Protein Degradation (TPD). TPD is a therapeutic strategy that utilizes the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to eliminate disease-causing proteins. [10][11] The Role of PROTACs: PROTACs are heterobifunctional molecules designed to induce the degradation of a specific Protein of Interest (POI). [12]They consist of three components:

-

A "warhead" ligand that binds to the POI.

-

A ligand that recruits an E3 ubiquitin ligase.

-

A chemical linker that connects the two ligands.

Utility of this compound: This molecule is a highly valuable precursor for the "warhead" component of a PROTAC.

-

Privileged Scaffold: The indazole ring is a well-established "privileged scaffold" in medicinal chemistry, known to bind to a variety of important protein targets, particularly protein kinases. [13][14]Many kinase inhibitors are based on the indazole core.

-

Vector for Linker Attachment: The acetyl group at the 7-position provides a versatile chemical handle. It can be readily modified through various chemical reactions (e.g., aldol condensation, reduction to an alcohol followed by etherification) to attach the linker, which is a critical step in PROTAC synthesis.

-

Modulation of Properties: The N2-methyl group and the 7-acetyl substitution pattern provide a specific three-dimensional structure and electronic profile that can be optimized to achieve high-affinity and selective binding to a target protein.

By incorporating this building block, drug discovery scientists can rapidly synthesize libraries of PROTACs to target specific kinases or other proteins implicated in diseases like cancer, inflammation, and neurodegeneration. [15]

Conclusion

This compound is more than a simple heterocyclic compound; it is a sophisticated and enabling tool for modern drug discovery. Its synthesis, while requiring careful control of regiochemistry, is achievable through established chemical transformations. Rigorous spectroscopic analysis, particularly 2D NMR, is essential for its unambiguous structural confirmation. Its primary value lies in its role as a versatile building block for the rational design of targeted protein degraders, offering a strategic entry point for developing novel therapeutics against previously "undruggable" targets. This technical guide provides the foundational knowledge for researchers to synthesize, characterize, and effectively utilize this important molecule in their scientific endeavors.

References

- Doganc, F., & Goker, H. (2025). REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES. Journal of Faculty of Pharmacy of Ankara University, 49(1), 103-108.

-

DergiPark. (n.d.). REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES. Retrieved from [Link]

-

ResearchGate. (n.d.). REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES | Request PDF. Retrieved from [Link]

-

TR Dizin. (n.d.). REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of a 2H-indazole-derived library using the one-pot–one-step... Retrieved from [Link]

- Pérez-Villanueva, M., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1896.

-

National Center for Biotechnology Information. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

-

ResearchGate. (n.d.). Recent Advances in C–H Functionalization of 2H-Indazoles | Request PDF. Retrieved from [Link]

-

Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]

-

ResearchGate. (n.d.). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids | Request PDF. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Targeted Protein Degradation by Small Molecules. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles. Retrieved from [Link]

-

NIST. (n.d.). 1H-Imidazole, 1-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

- PubMed. (2016). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles. Molecules, 21(2), 238.

-

National Center for Biotechnology Information. (2022). Targeted protein degradation: Emerging concepts and protein state-specific targeting principles. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Addition of Organolithiums to Carboxylic Acids. Retrieved from [Link]

- SpringerLink. (2023). Recent advances in targeted protein degraders as potential therapeutic agents. Journal of Zhejiang University-SCIENCE B, 24, 95-118.

-

ResearchGate. (n.d.). Figure S9.-FTIR spectra of a) Ligand 1H-Indazole-4-carboxylic acid; b)... Retrieved from [Link]

-

AZoLifeSciences. (2022). Role of Targeted Protein Degradation in Immunology. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-2H-indazole. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Applications of Targeted Protein Degradation in Drug Discovery. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of acetylated samples. Retrieved from [Link]

-

SpectraBase. (n.d.). ethanone, 1-[1-hydroxy-4-methyl-2-(3-nitrophenyl)-1H-imidazol-5-yl]-. Retrieved from [Link]

Sources

- 1. pnrjournal.com [pnrjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. researchgate.net [researchgate.net]

- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Targeted Protein Degradation by Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. azolifesciences.com [azolifesciences.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Targeted protein degradation: Emerging concepts and protein state-specific targeting principles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Synthesis of 1-(2-Methyl-2H-indazol-7-yl)ethan-1-one

Abstract: This technical guide provides a comprehensive overview of the chemical structure, properties, and a detailed synthetic protocol for 1-(2-Methyl-2H-indazol-7-yl)ethan-1-one. The indazole scaffold is a privileged structure in medicinal chemistry, and this particular derivative serves as a valuable building block for the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering field-proven insights and a self-validating experimental workflow.

Introduction and Significance

Nitrogen-containing heterocyclic compounds are foundational to the development of pharmaceuticals.[1] Among these, the indazole scaffold has emerged as a structure of significant interest due to its wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2] this compound, a derivative of the 2H-indazole tautomer, is a key synthetic intermediate. The presence of a methyl group on the indazole nitrogen and an acetyl group on the benzene ring provides two distinct points for further chemical modification, making it a versatile building block in the synthesis of more complex molecules for drug discovery programs. This guide will delve into the structural characteristics of this compound and present a robust synthetic route for its preparation.

Chemical Structure and Properties

The structural integrity and physicochemical properties of a compound are paramount to its application in further synthetic endeavors.

Chemical Structure

This compound consists of a 2-methyl-2H-indazole core with an acetyl group substituted at the 7-position. The IUPAC name for this compound is 1-(2-methyl-2H-indazol-7-yl)ethanone.

Caption: Synthetic workflow for this compound.

Experimental Protocol

This protocol describes the conversion of 2-Methyl-2H-indazole-7-carbonitrile to the target ketone.

Materials and Reagents:

-

2-Methyl-2H-indazole-7-carbonitrile

-

Methylmagnesium bromide (3.0 M solution in diethyl ether)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-Methyl-2H-indazole-7-carbonitrile (1.0 eq). Dissolve the starting material in anhydrous THF (10 mL per gram of nitrile).

-

Grignard Addition: Cool the solution to 0 °C in an ice bath. Add methylmagnesium bromide (1.2 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C. The formation of an intermediate magnesium salt may be observed as a precipitate.

-

Causality: The dropwise addition at low temperature is crucial to control the exothermic reaction and prevent side reactions, such as the addition of a second equivalent of the Grignard reagent to the intermediate imine. Anhydrous conditions are essential as Grignard reagents are highly reactive with water.

-

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution. This will hydrolyze the intermediate imine magnesium salt.

-

Causality: A saturated NH₄Cl solution provides a mildly acidic proton source to hydrolyze the imine to the ketone while minimizing the risk of vigorous, uncontrolled quenching that can occur with stronger acids.

-

-

Acidic Hydrolysis: Add 1 M HCl solution and stir the mixture vigorously for 1 hour at room temperature to ensure complete hydrolysis of the imine to the ketone.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a solid.

Data Summary

The following table summarizes the expected quantitative data for the synthesis.

| Parameter | Expected Value | Notes |

| Yield | 60-75% | Based on typical yields for Grignard reactions on aromatic nitriles. |

| Purity | >95% (after chromatography) | Determined by HPLC or ¹H NMR. |

| Physical Appearance | Off-white to yellow solid |

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and characterization of this compound. The described synthetic protocol, utilizing a Grignard reaction on a commercially available nitrile precursor, is robust and scalable. The structural and spectroscopic information provided herein serves as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry, facilitating the use of this important building block in the development of novel bioactive compounds.

References

-

Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]

-

Lozano-Rosas, V., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules, 26(8), 2135. [Link]

-

CP Lab Chemicals. (n.d.). This compound, min 97%, 500 mg. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]

-

Kaur, N., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(6), 993-1025. [Link]

-

ResearchGate. (n.d.). Synthesis of a 2H-indazole-derived library using the one-pot–one-step... Retrieved from [Link]

-

Caribbean Journal of Sciences and Technology. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Retrieved from [Link]

-

Katritzky, A. R., et al. (2009). Remarkably Efficient Synthesis of 2H-Indazole 1-oxides and 2H-Indazoles via Tandem Carbon–Carbon Followed by Nitrogen–Nitrogen Bond Formation. The Journal of Organic Chemistry, 74(16), 6334–6336. [Link]

-

PubChem. (n.d.). Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)-. Retrieved from [Link]

-

Martínez-Otero, D., et al. (2021). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 26(24), 7545. [Link]

-

Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Letters, 16(11), 3114–3117. [Link]

-

PubChem. (n.d.). 2-Methyl-2H-indazole. Retrieved from [Link]

-

Schuster, E., et al. (2018). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles. Molecules, 23(1), 148. [Link]

-

Özel Güven, N., et al. (2014). 1-(Furan-2-yl)-2-(2H-indazol-2-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o505. [Link]

-

NIST. (n.d.). Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)-. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure of 1H-and 2H-indazoles. Retrieved from [Link]

Sources

An In-depth Technical Guide to 1-(2-Methyl-2H-indazol-7-yl)ethan-1-one: A Key Building Block for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indazole Scaffold and Targeted Protein Degradation

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] Its versatile biological activity has led to the development of treatments for a wide range of diseases, including cancer and inflammatory conditions.[2] In parallel, the field of targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality.[3] This approach utilizes small molecules, such as Proteolysis Targeting Chimeras (PROTACs), to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[3]

This technical guide focuses on 1-(2-Methyl-2H-indazol-7-yl)ethan-1-one , a key building block in the synthesis of PROTACs.[4] We will delve into its chemical properties, synthesis, and crucial role in the construction of these innovative therapeutic agents.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its application in drug discovery and development.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂O | [4] |

| Molecular Weight | 174.203 g/mol | [4] |

| CAS Number | 1159511-30-4 | [4] |

| Appearance | Crystalline solid | Inferred from related compounds |

| Storage | Room temperature | [4] |

Spectroscopic Data: While specific experimental spectra for this compound are not widely published, data from closely related 2H-indazole derivatives can provide valuable insights for characterization.[5]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group on the indazole ring, the acetyl methyl group, and the aromatic protons of the indazole core.

-

¹³C NMR: The carbon NMR spectrum will exhibit characteristic peaks for the carbonyl carbon of the acetyl group, the carbons of the bicyclic indazole ring system, and the two methyl carbons.

-

Mass Spectrometry: The mass spectrum should display a molecular ion peak corresponding to the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: The IR spectrum will likely show characteristic absorption bands for the carbonyl (C=O) stretching vibration of the ketone.

Synthesis of 2H-Indazoles: A Methodological Overview

The synthesis of the 2H-indazole core can be achieved through various methods, with the Cadogan reductive cyclization being a notable example.[6] This reaction typically involves the deoxygenation of an o-nitrobenzylamine derivative to form the indazole ring.

Below is a generalized workflow for the synthesis of 2H-indazoles, which can be adapted for the specific synthesis of this compound.

Sources

- 1. caribjscitech.com [caribjscitech.com]

- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2H-Indazole synthesis [organic-chemistry.org]

Spectroscopic Profile of 1-(2-Methyl-2H-indazol-7-yl)ethan-1-one: A Technical Guide for Advanced Research

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 1-(2-Methyl-2H-indazol-7-yl)ethan-1-one, a heterocyclic ketone with potential applications in medicinal chemistry and materials science. While direct experimental spectroscopic data for this specific molecule is not extensively available in the public domain, this document leverages established principles of spectroscopy and comparative data from structurally related indazole derivatives to present a robust, predictive spectroscopic profile. This guide is intended to support researchers, scientists, and drug development professionals in the synthesis, characterization, and application of this and similar indazole-based compounds. We will delve into the predicted Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, providing detailed experimental protocols and interpretative guidance.

Introduction: The Significance of Spectroscopic Characterization

This compound (C₁₀H₁₀N₂O, Molar Mass: 174.203 g/mol ) belongs to the indazole class of bicyclic heteroaromatic compounds.[1] Indazoles are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[2] The precise substitution pattern on the indazole ring, such as the N-methylation and the acetyl group at the 7-position in the target molecule, is critical for its specific chemical properties and biological interactions.

Accurate spectroscopic characterization is the cornerstone of chemical research and development. It provides unambiguous confirmation of a molecule's identity, purity, and structure. For a novel or sparsely documented compound like this compound, a predictive understanding of its spectroscopic signature is invaluable for guiding synthesis, purification, and further investigation.

This guide will provide a detailed, predictive analysis of the key spectroscopic data for this compound, grounded in the established spectroscopic behavior of analogous compounds.

Molecular Structure and Predicted Spectroscopic Features

The molecular structure of this compound is depicted below. The key structural features that will dictate its spectroscopic properties are the indazole ring system, the N-methyl group, the acetyl group, and the substitution pattern on the benzene ring.

Caption: Molecular Structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a solvent like CDCl₃ would exhibit distinct signals for the aromatic protons, the N-methyl protons, and the acetyl protons.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.0-8.2 | Singlet | 1H | H3 | The proton at position 3 of the indazole ring is typically a singlet and appears downfield due to the electron-withdrawing effect of the adjacent nitrogen atoms. |

| ~7.7-7.9 | Doublet | 1H | H4 or H6 | The protons on the benzene ring will be influenced by the acetyl group and the heterocyclic ring. Positional isomers of indazole show aromatic protons in this region.[3][4] |

| ~7.5-7.7 | Doublet | 1H | H6 or H4 | The coupling pattern will be dependent on the specific coupling constants with the adjacent proton. |

| ~7.1-7.3 | Triplet | 1H | H5 | This proton is expected to appear as a triplet due to coupling with two adjacent aromatic protons. |

| ~4.2-4.4 | Singlet | 3H | N-CH₃ | The N-methyl protons are typically a sharp singlet in a region characteristic of methyl groups attached to a nitrogen in a heteroaromatic system.[5] |

| ~2.7-2.9 | Singlet | 3H | COCH₃ | The protons of the acetyl group are a singlet and are deshielded by the adjacent carbonyl group. |

Experimental Protocol for ¹H NMR Data Acquisition

Caption: Workflow for ¹H NMR Spectroscopic Analysis.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of this compound will show distinct signals for the carbonyl carbon, the aromatic carbons, and the methyl carbons.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~195-200 | C=O | The carbonyl carbon of a ketone is highly deshielded and appears significantly downfield.[6] |

| ~140-150 | C7a, C3a | Quaternary carbons in the indazole ring system are expected in this region. |

| ~130-140 | C3 | The carbon at position 3 of the indazole ring is influenced by the adjacent nitrogen atoms. |

| ~120-130 | C4, C5, C6, C7 | The aromatic carbons of the benzene ring will appear in this characteristic region. The specific shifts will be influenced by their position relative to the substituents.[7] |

| ~35-40 | N-CH₃ | The N-methyl carbon is expected in this region, which is typical for methyl groups attached to a nitrogen atom in a heterocyclic ring. |

| ~25-30 | COCH₃ | The acetyl methyl carbon is deshielded by the carbonyl group and appears in this range. |

Experimental Protocol for ¹³C NMR Data Acquisition

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the acquisition parameters. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. A proton-decoupled experiment is usually performed to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound will be dominated by the stretching vibration of the carbonyl group.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Rationale |

| ~1680-1700 | C=O stretch | A strong absorption band in this region is characteristic of an aryl ketone. The conjugation with the aromatic ring lowers the stretching frequency compared to a simple aliphatic ketone. |

| ~3000-3100 | Aromatic C-H stretch | Medium to weak absorptions in this region are characteristic of C-H bonds in aromatic rings. |

| ~2850-2960 | Aliphatic C-H stretch | Weak absorptions corresponding to the C-H bonds of the methyl groups. |

| ~1450-1600 | C=C and C=N stretch | Multiple bands in this region are expected for the stretching vibrations within the indazole ring. |

Experimental Protocol for IR Data Acquisition

Caption: Workflow for Attenuated Total Reflectance (ATR) IR Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak and characteristic fragment ions would be observed.

Predicted Mass Spectrum Data (Electron Ionization - EI)

| m/z | Ion | Rationale |

| 174 | [M]⁺ | The molecular ion peak, corresponding to the molecular weight of the compound. |

| 159 | [M - CH₃]⁺ | Loss of a methyl radical from the acetyl group is a common fragmentation pathway for ketones. |

| 131 | [M - COCH₃]⁺ | Cleavage of the bond between the indazole ring and the acetyl group, resulting in the loss of the acetyl radical. |

| 116 | [M - COCH₃ - CH₃]⁺ | Subsequent loss of the N-methyl group from the indazolyl cation. |

Experimental Protocol for Mass Spectrometry Data Acquisition

The choice of ionization technique (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI) will influence the observed spectrum. EI is a "hard" ionization technique that often leads to extensive fragmentation, providing structural information. ESI is a "soft" ionization technique that typically results in a prominent protonated molecule [M+H]⁺, confirming the molecular weight.

Conclusion

This technical guide provides a detailed, predictive spectroscopic profile of this compound based on established spectroscopic principles and comparative data from related compounds. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the provided experimental protocols, serve as a valuable resource for researchers working with this and similar indazole derivatives. While this guide offers a robust predictive framework, it is essential to confirm these predictions through the acquisition of experimental data on a pure sample of the target compound. The information presented herein should facilitate the unambiguous identification and characterization of this compound in various research and development settings.

References

- The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds.

- Wiley-VCH. (2007). Supporting Information.

- Biosynth. (n.d.). This compound, min 97%, 500 mg.

- The Royal Society of Chemistry. (2012). One-pot Synthesis of 1-Alkyl-1H-indazoles from 1,1-Dialkylhydrazones via Aryne Annulation Supporting Information.

- National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.

- ResearchGate. (2016). 13C NMR of indazoles.

- University of Utah. (n.d.). NMR Assignments for 2-Ethyl-Indanone.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. rsc.org [rsc.org]

- 6. chemistry.utah.edu [chemistry.utah.edu]

- 7. researchgate.net [researchgate.net]

1H NMR and 13C NMR of 1-(2-Methyl-2H-indazol-7-yl)ethan-1-one

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 1-(2-Methyl-2H-indazol-7-yl)ethan-1-one

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of this compound, a key heterocyclic building block in modern drug discovery and materials science. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to acquire, interpret, and validate the NMR data for this specific molecule. We will delve into the theoretical underpinnings of the expected spectral features, provide a field-proven experimental protocol, and present a detailed, atom-by-atom analysis of the predicted chemical shifts and coupling constants. The causality behind experimental choices and data interpretation is emphasized throughout to ensure scientific integrity and reproducibility.

Introduction and Strategic Importance

This compound (CAS 1159511-30-4) is a substituted indazole derivative.[1] The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[2] Accurate and unambiguous structural characterization is paramount for any downstream application, from chemical synthesis to biological screening.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution.[3][4] It provides precise information about the molecular framework by probing the magnetic environments of atomic nuclei, primarily ¹H (protons) and ¹³C. This guide serves to demystify the NMR spectrum of this specific indazole, providing a predictive framework that can be used to confirm its identity and purity.

Caption: Molecular structure with atom numbering for NMR assignment.

Foundational NMR Principles for the Indazole Core

To accurately interpret the NMR spectra, one must consider the electronic environment of each nucleus. For this compound, the key influencing factors are:

-

Aromatic Ring Current: The fused bicyclic indazole system is aromatic. When placed in an external magnetic field, the delocalized π-electrons induce a ring current. This current generates a secondary magnetic field that deshields the external protons (H-3, H-4, H-5, H-6), causing them to resonate at a higher chemical shift (downfield), typically in the range of 6.0-8.5 ppm.[5][6]

-

Substituent Effects:

-

N-Methyl Group: The methyl group is attached to the N-2 position. This specific substitution pattern is critical, as N-1 and N-2 substituted indazoles exhibit distinct NMR spectra.[2] The N-methyl group itself will appear as a singlet in the ¹H NMR spectrum.

-

7-Acetyl Group (-COCH₃): This is an electron-withdrawing group. Through resonance and inductive effects, it pulls electron density from the aromatic ring. This deshields the nearby protons, particularly H-6, causing them to shift further downfield.[7] The carbonyl carbon (C=O) of this group will be significantly deshielded and appear at a very high chemical shift in the ¹³C spectrum.

-

Experimental Protocol: A Self-Validating Workflow

The quality of an NMR spectrum is directly dependent on meticulous sample preparation.[8][9] The following protocol is designed to yield high-resolution data suitable for unambiguous structural confirmation.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. ucl.ac.uk [ucl.ac.uk]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. youtube.com [youtube.com]

- 8. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 9. scribd.com [scribd.com]

An In-depth Technical Guide to the Mass Spectrometry of 1-(2-Methyl-2H-indazol-7-yl)ethan-1-one

Abstract

This technical guide provides a detailed examination of the mass spectrometric behavior of 1-(2-Methyl-2H-indazol-7-yl)ethan-1-one, a heterocyclic ketone of interest in synthetic and medicinal chemistry. As a member of the indazole class, this compound is relevant in the development of protein degrader building blocks.[1] A thorough understanding of its mass spectrometric profile is essential for its unambiguous identification, purity assessment, and metabolic studies. This document outlines the theoretical basis for ionization and fragmentation, presents detailed experimental protocols for high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) analysis, and proposes a detailed fragmentation pathway supported by predictive data. The methodologies and interpretations herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for the analytical characterization of this and structurally related compounds.

Introduction and Molecular Overview

This compound (CAS Number: 1159511-30-4) is a substituted N-methyl indazole.[1] Its structure features a bicyclic aromatic indazole core, methylated at the N2 position, with an acetyl group at the C7 position. Mass spectrometry is a cornerstone analytical technique for molecular characterization, offering high sensitivity and specificity for determining molecular weight and elucidating chemical structures.[2] For novel or specialized compounds like the topic molecule, establishing a reliable mass spectrometric fingerprint is a critical step in the research and development pipeline.

Molecular Structure and Formula:

-

Chemical Name: this compound

-

Molecular Formula: C₁₀H₁₀N₂O[1]

-

Molecular Weight (Average): 174.203 g/mol [1]

-

Monoisotopic (Exact) Mass: 174.07931 Da

The presence of nitrogen atoms and a carbonyl group makes the molecule amenable to soft ionization techniques such as Electrospray Ionization (ESI), which typically generates protonated molecular ions [M+H]⁺, preserving the molecular integrity for subsequent fragmentation analysis.[2][3]

Ionization Strategy and High-Resolution Mass Spectrometry (HRMS)

2.1. Rationale for Ionization Technique Selection

Electrospray Ionization (ESI) in positive ion mode is the recommended technique for the analysis of this compound. The basic nitrogen atoms in the indazole ring are readily protonated in the acidic mobile phase commonly used in liquid chromatography-mass spectrometry (LC-MS).[3] This process efficiently generates a stable protonated precursor ion, [M+H]⁺, which is the starting point for structural analysis. ESI is a soft ionization method that minimizes in-source fragmentation, ensuring that the observed precursor ion accurately reflects the intact molecule's mass.

2.2. Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

Objective: To accurately determine the elemental composition of the parent molecule.

Methodology:

-

Sample Preparation: Prepare a 1 µg/mL solution of this compound in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an ESI source.

-

Infusion: Directly infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.

-

Instrument Parameters (Positive ESI Mode):

-

Capillary Voltage: 3.5 - 4.0 kV

-

Source Temperature: 120 °C

-

Desolvation Gas (N₂): Flow rate of 600 L/hr at 300 °C

-

Mass Range: m/z 50 - 500

-

Resolution: >10,000 FWHM (Full Width at Half Maximum)

-

-

Data Acquisition and Analysis: Acquire the full scan mass spectrum. The instrument's software is used to calculate the elemental composition from the measured accurate mass of the [M+H]⁺ ion. The low mass error (typically <5 ppm) between the observed and theoretical mass provides high confidence in the assigned molecular formula.

2.3. Expected HRMS Data

The HRMS analysis serves as a self-validating system. Confirming the elemental composition is a foundational step that validates the identity of the precursor ion before proceeding to structural elucidation via tandem mass spectrometry.

| Parameter | Theoretical Value | Expected Observed Value | Mass Error (ppm) |

| Molecular Formula | C₁₀H₁₀N₂O | - | - |

| Precursor Ion | [C₁₀H₁₁N₂O]⁺ | - | - |

| Exact Mass (m/z) | 175.08659 | 175.0862 - 175.0870 | < 5 ppm |

Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis

3.1. Principles of Collision-Induced Dissociation (CID)

Tandem mass spectrometry (MS/MS) is employed to uncover the compound's structure. In this process, the precursor ion ([M+H]⁺ at m/z 175.09) is isolated and then fragmented by colliding it with an inert gas (e.g., argon or nitrogen) in a collision cell.[2] The energy of these collisions is carefully controlled to induce reproducible fragmentation, yielding a unique spectrum of product ions that reveals the molecule's underlying connectivity.

3.2. Proposed Fragmentation Pathway

The fragmentation of this compound is predicted to be driven by the lability of the acetyl group and the stability of the heterocyclic indazole ring. The primary fragmentation events are likely to be alpha-cleavage at the carbonyl group and subsequent cleavages of the indazole ring.[4][5]

Key Fragmentation Steps:

-

Loss of the Acetyl Radical: A primary and highly characteristic fragmentation for acetyl-substituted compounds is the cleavage of the bond between the carbonyl carbon and the indazole ring. This results in the formation of a stable acylium ion.

-

Loss of Ketene: A common rearrangement pathway for ketones can lead to the elimination of a neutral ketene molecule (CH₂=C=O).

-

Ring Fragmentation: Subsequent, higher-energy fragmentation can induce cleavage of the indazole ring itself, often involving the loss of small molecules like HCN or N₂.

The following diagram illustrates the proposed fragmentation cascade originating from the protonated precursor ion.

Caption: Predicted fragmentation pathway for [M+H]⁺ of this compound.

3.3. Experimental Protocol: Tandem Mass Spectrometry (MS/MS)

Objective: To generate a characteristic product ion spectrum for structural confirmation.

Methodology:

-

Instrumentation: Use an LC-MS/MS system such as a triple quadrupole (QqQ) or Q-TOF instrument.

-

Sample Introduction: The sample can be introduced via direct infusion or through an LC system for separation from any impurities.

-

MS1 Stage: Isolate the precursor ion of interest (m/z 175.09) in the first mass analyzer (Q1).

-

MS2 Stage (Collision Cell): Introduce collision gas (e.g., Argon) into the collision cell (q2). Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation of the isolated precursor ion.

-

MS3 Stage: Scan the third mass analyzer (Q3) to detect the resulting product ions.

-

Data Acquisition: Record the product ion spectra at various collision energies to build a comprehensive fragmentation profile.

3.4. Predicted MS/MS Fragmentation Data

The following table summarizes the key fragment ions expected from the MS/MS analysis of this compound.

| m/z (Theoretical) | Proposed Elemental Composition | Proposed Loss from Precursor | Description of Fragment |

| 175.09 | [C₁₀H₁₁N₂O]⁺ | - | [M+H]⁺ Precursor Ion |

| 147.08 | [C₉H₁₁N₂]⁺ | CO | Loss of carbon monoxide from the acetyl group. |

| 133.07 | [C₈H₉N₂]⁺ | C₂H₂O | Loss of neutral ketene via rearrangement. |

| 132.06 | [C₈H₈N₂]⁺ | C₂H₃O• | Alpha-cleavage resulting in the loss of the acetyl radical. |

| 105.04 | [C₇H₅N]⁺ | C₂H₃O•, HCN | Subsequent loss of hydrogen cyanide from the indazole ring fragment. |

Conclusion

The mass spectrometric analysis of this compound, guided by the principles of high-resolution and tandem mass spectrometry, provides a definitive method for its characterization. The predicted protonated molecule at m/z 175.09, confirmed by HRMS, serves as the entry point for CID experiments. The resulting fragmentation pattern, dominated by the characteristic losses of ketene (to m/z 133.07) and the acetyl radical (to m/z 132.06), provides a unique structural fingerprint. This in-depth guide offers the necessary protocols and theoretical framework for scientists to confidently identify this compound, verify its synthesis, and investigate its properties in complex matrices, thereby supporting its application in drug discovery and development.

References

- Vertex AI Search. (n.d.). This compound, min 97%, 500 mg.

- Luo, X., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds.

- Oresmaa, L., Aulaskari, P., & Vainiotalo, P. (2006). Electrospray ionization mass spectrometric studies of some imidazole amidoximes and nitrolic acids and their esters. Rapid Communications in Mass Spectrometry, 20(7), 1071-6.

- Van Berkel, G. J., Kertesz, V., & Koeplinger, K. A. (2007). Two competing ionization processes in electrospray mass spectrometry of indolyl benzo[b]carbazoles: Formation of M+• versus [M+H]+. ResearchGate.

- Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, S. K. C., Law, L. K., Lee, O. Y. C., & To, K. F. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Review, 24(1), 3-12.

- Smolecule. (n.d.). Buy Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)- | 3168-90-9.

Sources

The Strategic Role of 1-(2-Methyl-2H-indazol-7-yl)ethan-1-one in Modern Medicinal Chemistry

An In-Depth Technical Guide

Abstract

The indazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds and approved therapeutics.[1][2] This guide moves beyond a general overview to focus on a strategically vital, yet often overlooked, building block: 1-(2-Methyl-2H-indazol-7-yl)ethan-1-one . While not biologically active in its own right, this molecule represents a critical nexus in the synthesis of highly potent and selective oncology drugs. Its primary significance lies in its role as a key intermediate in the multi-step synthesis of Niraparib (MK-4827), a powerful poly(ADP-ribose) polymerase (PARP) inhibitor approved for treating various cancers.[3][4] We will dissect the synthesis of this intermediate, rationalize the process choices, explore its transformation into Niraparib, and detail the mechanism of PARP inhibition that defines the final drug's therapeutic value. This document serves as a technical resource, providing field-proven insights and detailed protocols for chemists and pharmacologists engaged in drug discovery.

The Indazole Scaffold: A Cornerstone of Drug Discovery

Nitrogen-containing heterocyclic compounds are foundational to pharmaceutical development, and among them, the indazole ring system is particularly noteworthy.[5] Comprising a benzene ring fused to a pyrazole ring, indazoles exist in different tautomeric forms, with the 1H- and 2H-isomers being most common.[2] This structural motif is considered a bioisostere of indole and is valued for its ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-stacking.

The versatility of the indazole scaffold has led to its incorporation into a wide array of therapeutic agents with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anti-cancer properties.[6][7] Its success is exemplified by several FDA-approved drugs, such as Pazopanib (a multi-kinase inhibitor) and Niraparib (a PARP inhibitor), underscoring the scaffold's proven value in creating potent and selective medicines.[7]

This compound: A Strategically Vital Synthetic Intermediate

The subject of this guide, this compound, is a functionalized 2H-indazole. Its specific substitution pattern—a methyl group at the N2 position and an acetyl group at the C7 position—is not arbitrary. This precise arrangement is a direct result of a carefully designed synthetic strategy aimed at producing the PARP inhibitor Niraparib.

The acetyl group at C7 serves as a synthetic handle, a precursor to the carboxamide functional group found in the final drug. The carboxamide is a critical pharmacophore, forming key hydrogen bond interactions within the NAD+ binding pocket of the PARP enzyme.[4] The N2-alkylation is equally important; regioselective control to favor the 2H-indazole isomer over the 1H is a known challenge in indazole chemistry, yet it is essential for the optimal orientation of the molecule within the target's active site.[8][9] Therefore, the "role" of this compound is not defined by its own biological activity, but by its identity as a purpose-built molecular fragment, engineered for the efficient and regioselective construction of a highly potent therapeutic agent.

Synthesis of the Key Intermediate: A Step-by-Step Protocol and Mechanistic Rationale

The synthesis of this compound requires precise control over regioselectivity. The following protocol is a representative synthesis adapted from foundational patents and process chemistry literature for Niraparib.[10]

Synthetic Workflow Diagram

Caption: Synthetic workflow for the target intermediate.

Detailed Experimental Protocol

Step 1: Diazotization of 1-(2-Amino-3-methylphenyl)ethan-1-one

-

To a stirred solution of concentrated hydrochloric acid in water, cooled to 0-5 °C in an ice-salt bath, add 1-(2-amino-3-methylphenyl)ethan-1-one (1.0 eq).

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the internal temperature remains below 5 °C.

-

Stir the resulting mixture at 0-5 °C for 1 hour to ensure complete formation of the diazonium salt intermediate.

Step 2: Intramolecular Cyclization

-

The reaction mixture containing the diazonium salt is allowed to warm slowly to room temperature.

-

The mixture is then gently heated to 40-50 °C and stirred for 2-4 hours. Nitrogen gas evolution will be observed as the cyclization proceeds.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for the disappearance of the starting material.

-

Upon completion, cool the mixture and neutralize with a base (e.g., sodium bicarbonate solution) to a pH of 7-8.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-(2H-indazol-7-yl)ethan-1-one.

Step 3: Regioselective N-Methylation

-

Dissolve the crude 1-(2H-indazol-7-yl)ethan-1-one (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF).

-

Add a mild base, such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Add iodomethane (CH₃I, 1.2 eq) to the suspension and stir the reaction at room temperature for 12-18 hours.

-

Monitor the reaction by TLC/HPLC. Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude residue by column chromatography on silica gel to separate the desired N2-methylated product from the N1-isomer and obtain pure this compound.

Rationale and Key Considerations

-

Causality of Reagent Choice: The diazotization followed by cyclization is a classic and efficient method for forming the indazole ring from an ortho-substituted aniline. Sodium nitrite in an acidic medium is the standard method for generating the reactive diazonium species.

-

Regioselectivity: The N-alkylation of indazoles is notoriously difficult to control. The choice of a mild base (K₂CO₃) and a polar aprotic solvent (DMF) often favors the thermodynamically more stable N2-isomer, which is required for Niraparib. The separation of N1 and N2 isomers via chromatography is a critical purification step.

Application in Drug Discovery: The Gateway to the PARP Inhibitor Niraparib

The true value of this compound is realized in its conversion to Niraparib. This involves converting the C7-acetyl group to a carboxamide and coupling the N2-position to the piperidinylphenyl moiety.

Structure-Activity Relationship (SAR) Insights

The discovery and optimization of Niraparib revealed several key structural requirements for potent PARP inhibition.[4]

-

2H-Indazole-7-carboxamide Core: This scaffold acts as a nicotinamide (the cofactor for PARP) mimic. The C7-carboxamide forms two crucial hydrogen bonds with the backbone of Gly863 and Ser904 in the PARP-1 active site. The N2-linked phenyl group occupies a hydrophobic pocket.

-

Piperidine Moiety: The basic piperidine ring provides a key interaction with the phosphate-binding region of the active site, specifically interacting with the carboxylate of Glu988. This interaction significantly enhances potency.

-

Regiochemistry: The 2,7-disubstitution pattern on the indazole ring is critical. Moving the carboxamide to other positions or using the 1H-indazole isomer leads to a dramatic loss of activity, as the precise geometry required for optimal binding interactions is disrupted.

Quantitative Biological Data

Niraparib is a potent dual inhibitor of both PARP-1 and PARP-2, the primary enzymes involved in DNA single-strand break repair. Its efficacy is demonstrated by its low nanomolar inhibitory concentrations.

| Compound | Target | IC₅₀ (nM) | Cell-Based EC₅₀ (nM) | Reference(s) |

| Niraparib (MK-4827) | PARP-1 | 3.8 | 4 | [3][4] |

| PARP-2 | 2.1 | [3][4] |

The Target: PARP Inhibition and the Principle of Synthetic Lethality

Poly(ADP-ribose) polymerase (PARP) enzymes are critical components of the cell's DNA damage response (DDR).[11] They detect single-strand breaks (SSBs) in DNA and recruit other repair proteins to fix the damage.[12] PARP inhibitors exploit a concept known as synthetic lethality .[12][13]

In healthy cells, if SSBs are not repaired by PARP (e.g., due to inhibition), they can degrade into more lethal double-strand breaks (DSBs) during DNA replication. Healthy cells can still repair these DSBs using an alternative, high-fidelity pathway called Homologous Recombination (HR), which relies on functional BRCA1 and BRCA2 genes.[14]

However, many cancers, particularly certain ovarian and breast cancers, have mutations in their BRCA1 or BRCA2 genes, rendering their HR pathway deficient.[15] In these cancer cells, inhibiting PARP prevents SSB repair, leading to an accumulation of DSBs that the cell cannot fix. This overwhelming genomic instability triggers apoptosis and selective cancer cell death, while largely sparing healthy cells with functional HR pathways.[13][14] A further mechanism, known as "PARP trapping," where the inhibited PARP enzyme remains bound to DNA, also contributes significantly to cytotoxicity.[15]

Mechanism of Action Diagram

Caption: The principle of synthetic lethality with PARP inhibitors.

Experimental Protocol: In Vitro PARP1 Inhibition Assay (Fluorometric)

To quantify the inhibitory potential of compounds like Niraparib, a robust in vitro enzymatic assay is essential. The following is a self-validating protocol for a fluorometric PARP1 inhibition assay, adapted from commercially available kits and established methodologies.[16][17]

Assay Workflow Diagram

Caption: Workflow for a fluorometric PARP1 activity assay.

Detailed Assay Protocol

Materials:

-

96-well black, flat-bottom assay plate

-

Recombinant Human PARP1 enzyme

-

Activated DNA (for stimulating PARP1 activity)

-

PARP Assay Buffer

-

Substrate Mix: Histones and β-NAD+

-

Test Inhibitor (e.g., Niraparib) dissolved in DMSO, serially diluted

-

PARP Inhibitor Control (e.g., Olaparib or 3-Aminobenzamide)

-

Developer Reagent (contains nicotinamidase)

-

Fluorescence plate reader

Procedure:

-

Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of the test inhibitor (e.g., Niraparib) in PARP Assay Buffer. A typical final concentration range for Niraparib would be 0.1 nM to 10 µM. Include a vehicle control (DMSO) and a positive inhibitor control.

-

Enzyme Addition: To each well of the 96-well plate, add 25 µL of PARP Assay Buffer. Add 5 µL of the serially diluted inhibitor or control. Finally, add 10 µL of the PARP1 enzyme/Activated DNA mixture.

-

Pre-incubation: Gently tap the plate to mix and incubate at room temperature for 15 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.

-

Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the β-NAD+ solution to each well.

-

Reaction Incubation: Incubate the plate at 30 °C for 60 minutes, protected from light. During this time, active PARP1 will consume NAD+ to poly-ADP-ribosylate the histone substrate.

-

Signal Development: Stop the reaction and develop the signal by adding 50 µL of the Developer Reagent to each well. The developer contains nicotinamidase, which digests the unconsumed NAD+ to produce nicotinamide (NAM). The fluorescence of the NAM product is then measured.

-

Fluorescence Reading: Incubate for an additional 15 minutes at room temperature. Read the plate on a fluorescence plate reader at an excitation wavelength of ~428 nm and an emission wavelength of ~468 nm.

-

Data Analysis: The fluorescence signal is inversely proportional to PARP1 activity (high fluorescence = low PARP activity = high inhibition). Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Perspectives

This compound is a testament to the principle that a molecule's importance is not always defined by its intrinsic biological activity, but by its strategic value in a larger synthetic plan. It serves as a perfectly tailored precursor, enabling the efficient and regiocontrolled synthesis of the potent PARP inhibitor Niraparib. Understanding the synthesis and rationale behind such key intermediates is crucial for process chemists and medicinal chemists aiming to develop next-generation therapeutics. The continued success of indazole-based drugs like Niraparib ensures that this scaffold, and the clever chemical strategies used to functionalize it, will remain a central focus of innovation in the pursuit of new medicines for years to come.

References

- Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158.

-

Petropoulos, M., et al. (2024). The mechanism of PARP inhibitor action is identified. Drug Target Review.

-

Patsnap Synapse. (2024). What are PARP inhibitors and how do they work? Patsnap.

-

Mancini, F., et al. (2022). PARP Inhibitors Resistance: Mechanisms and Perspectives. Cancers, 14(6), 1399. PMC.

-

MD Anderson Cancer Center. (2024). What are PARP inhibitors? MD Anderson Cancer Center.

-

Cerecetto, H., & Gerpe, A. (2011). Pharmacological properties of indazole derivatives: recent developments. Mini reviews in medicinal chemistry, 11(13), 1132–1143. PubMed.

-

Yadav, G., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC medicinal chemistry, 15(5), 1121–1177. National Center for Biotechnology Information.

- Khan, I., & Zaib, S. (2015). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Journal of the Chemical Society of Pakistan, 37(5).

-

Shi, D., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(24), 7598. PMC.

-

Request PDF. (2025). Pharmacological Properties of Indazole Derivatives: Recent Developments. ResearchGate.

-

National Center for Biotechnology Information. (2025). Niraparib. PubChem Compound Summary for CID 24958200.

-

Sigma-Aldrich. (n.d.). PARP1 Enzyme Activity Assay (Fluorometric). MilliporeSigma.

-

BenchChem. (2025). Application Notes and Protocols for Parp1-IN-34 in In Vitro Assays. BenchChem.

-

ResearchGate. (n.d.). Molecular structure of ¹⁴C-niraparib tosylate. ResearchGate.

-

Wikipedia. (2025). Niraparib. Wikipedia.

-

ResearchGate. (n.d.). Structure-activity relationships in vitro. ResearchGate.

-

BMG LABTECH. (2008). Evaluation of PARP inhibitors: performed on BMG LABTECH's FLUOstar Omega. BMG LABTECH.

-

BPS Bioscience. (n.d.). PARP Assays. BPS Bioscience.

-

OCTAGONCHEM. (n.d.). Unlocking Niraparib: A Comprehensive Guide For Pharma Professionals & API Importers. OCTAGONCHEM.

-

Technology Networks. (2024). How To Choose the Right Assay for PARP. Technology Networks.

-

Organic Chemistry Portal. (n.d.). Synthesis of 2H-indazoles. Organic Chemistry Portal.

-

The Royal Society of Chemistry. (2012). One-pot Synthesis of 1-Alkyl-1H-indazoles from 1,1-Dialkylhydrazones via Aryne Annulation Supporting Information. The Royal Society of Chemistry.

-

Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry.

-

BenchChem. (2025). Synthesis of 1-(4-Methyl-1H-imidazol-2-yl)ethanone: An Application Note and Protocol. BenchChem.

-

ChemicalBook. (n.d.). Niraparib synthesis. ChemicalBook.

-

Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC medicinal chemistry, 12(6), 993–1002. National Center for Biotechnology Information.

-

Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. Journal of medicinal chemistry, 52(22), 7170–7185. PubMed.

-

Morressier. (2015). Development of a highly regioselective N-2 arylation of indazole carboxamides: Application toward the synthesis of MK-4827 (Niraparib). Morressier.

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. austinpublishinggroup.com [austinpublishinggroup.com]

- 3. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2H-Indazole synthesis [organic-chemistry.org]

- 9. Development of a highly regioselective <i>N</i>-2 arylation of indazole carboxamides: Application toward the synthesis of MK-4827 (Niraparib) [morressier.com]

- 10. Niraparib synthesis - chemicalbook [chemicalbook.com]

- 11. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What are PARP inhibitors and how do they work? [synapse.patsnap.com]

- 13. PARP Inhibitors Resistance: Mechanisms and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. What are PARP inhibitors? | MD Anderson Cancer Center [mdanderson.org]

- 15. drugtargetreview.com [drugtargetreview.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. benchchem.com [benchchem.com]

The Dawn of a Scaffold: A Technical Guide to the Discovery and History of Indazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The indazole core, a bicyclic heteroaromatic system comprising a fused benzene and pyrazole ring, has risen to prominence as a "privileged scaffold" in modern medicinal chemistry.[1][2] Its remarkable structural and electronic properties have enabled the development of a wide array of therapeutic agents.[3] This technical guide provides an in-depth exploration of the historical origins of indazole derivatives, tracing their initial discovery, the evolution of their synthesis, and the key breakthroughs that cemented their role in contemporary drug discovery.

The Genesis: Discovery and Early Synthesis of the Indazole Core

The journey of the indazole ring system began in the late 19th century, with foundational work by pioneering chemists. While indazoles themselves are rare in nature, their synthetic accessibility opened the door to vast pharmacological exploration.[4]

Fischer's Foundational Synthesis (c. 1883)

The first synthesis of an indazole derivative is credited to the celebrated chemist Emil Fischer.[5] In his seminal work, Fischer did not prepare the parent indazole but rather an oxo-substituted derivative, indazolone, by heating ortho-hydrazinobenzoic acid, which underwent intramolecular condensation.[1][6] This reaction was a critical first step, demonstrating the feasibility of constructing this novel heterocyclic system.[1] At the same time, Fischer was also developing his famous Fischer Indole Synthesis, another cornerstone reaction in heterocyclic chemistry that involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions.[7][8]

The Jacobson Indazole Synthesis

A significant advancement in indazole synthesis was the Jacobson reaction. This method involves the diazotization of o-toluidine followed by cyclization.[9] A more convenient modification of this reaction, which avoids the low solubility of o-benzotoluidide, uses N-acetyl-o-toluidine.[10] The N-acetyl compound is nitrosated, and the resulting N-nitroso derivative undergoes rearrangement and cyclization to form the indazole ring.[9] This method proved to be more efficient in terms of time and cost compared to earlier multi-step syntheses from anthranilic acid.[10]

The Evolution of Synthetic Strategies

Over the decades, chemists have developed a diverse toolkit of reactions to construct and functionalize the indazole core, moving from harsh classical conditions to milder, more efficient modern catalytic methods.[11][12]

Key synthetic strategies include:

-

Palladium-Catalyzed C-H Amination: This provides an efficient route to substituted 1H-indazoles through intramolecular C-H amination of aminohydrazones.[11]

-

[3+2] Cycloaddition Reactions: The reaction between arynes and diazo compounds is a powerful strategy for constructing the 1H-indazole ring system.[11][13]

-

Metal-Free Synthesis: Environmentally conscious, metal-free approaches have been developed, offering practical and greener alternatives to traditional metal-catalyzed methods.

-

Davis-Beirut Reaction: This reaction is a notable method for generating 2H-indazoles.[4]

Detailed Protocol: A Representative Jacobson-Style Indazole Synthesis

This protocol describes a common, scalable method for synthesizing the parent 1H-indazole, adapted from established procedures.[10] It relies on the cyclization of an N-nitroso intermediate derived from N-acetyl-o-toluidine.

Step 1: Acetylation of o-Toluidine

-

Slowly add o-toluidine (0.84 mol) to a mixture of glacial acetic acid (90 mL) and acetic anhydride (1.90 mol) in a two-necked flask.

-

Control the exothermic reaction by cooling the mixture in an ice bath.

Step 2: Nitrosation

-

While maintaining cooling, introduce a stream of nitrous gases (generated from NaNO₂ and a strong acid) into the reaction mixture to form the N-nitroso-o-acetotoluidide intermediate.

Step 3: Cyclization and Extraction

-

Pour the solution of the N-nitroso intermediate onto a mixture of ice and water and allow it to stand in an ice bath for 2 hours.

-

Extract the separated oil with benzene.